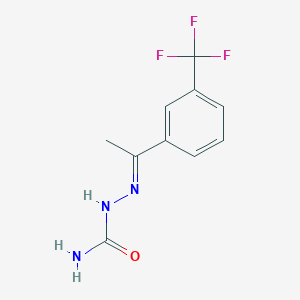

2-(1-(3-(Trifluoromethyl)phenyl)ethylidene)hydrazinecarboxamide

Description

2-(1-(3-(Trifluoromethyl)phenyl)ethylidene)hydrazinecarboxamide is a hydrazinecarboxamide derivative featuring a trifluoromethyl-substituted phenyl group at the ethylidene position. This compound belongs to a broader class of semicarbazones and hydrazinecarboxamides, which are known for their structural versatility and applications in medicinal chemistry and agrochemicals .

Properties

IUPAC Name |

[(E)-1-[3-(trifluoromethyl)phenyl]ethylideneamino]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3N3O/c1-6(15-16-9(14)17)7-3-2-4-8(5-7)10(11,12)13/h2-5H,1H3,(H3,14,16,17)/b15-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZATUGRJMFZZBW-GIDUJCDVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC(=O)N)C1=CC(=CC=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\NC(=O)N)/C1=CC(=CC=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(1-(3-(Trifluoromethyl)phenyl)ethylidene)hydrazinecarboxamide typically involves the reaction of 3-(trifluoromethyl)acetophenone with hydrazinecarboxamide under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-(1-(3-(Trifluoromethyl)phenyl)ethylidene)hydrazinecarboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

Scientific Research Applications

2-(1-(3-(Trifluoromethyl)phenyl)ethylidene)hydrazinecarboxamide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 2-(1-(3-(Trifluoromethyl)phenyl)ethylidene)hydrazinecarboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach its targets more effectively. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(1-(3-(Trifluoromethyl)phenyl)ethylidene)hydrazinecarboxamide with structurally related hydrazinecarboxamides and semicarbazones, emphasizing substituent effects on properties and bioactivity:

Key Structural and Functional Insights:

Trifluoromethyl Group Impact: The 3-(trifluoromethyl)phenyl group in the target compound and metaflumizone enhances electron-withdrawing effects, improving resistance to oxidative metabolism. This is critical for agrochemicals like metaflumizone, which require prolonged activity . In contrast, the absence of additional substituents (e.g., 4-cyano or 4-trifluoromethoxy groups) in the target compound likely reduces its binding affinity compared to metaflumizone .

Hydrazinecarboxamide Core: The semicarbazone backbone facilitates hydrogen bonding and π-π interactions, as seen in the supramolecular assembly of (2E)-2-[1-(2-hydroxy-4-methoxyphenyl)ethylidene]-N-phenylhydrazinecarboxamide . Substituents on the phenyl rings dictate biological specificity. For example, the imidazole and benzodioxole groups in ’s compound confer antifungal activity, while the sodium channel-blocking activity of metaflumizone arises from its cyano and trifluoromethoxy substituents .

Synthetic Accessibility: Hydrazinecarboxamides are typically synthesized via condensation of hydrazines with ketones or aldehydes under acidic conditions (e.g., acetic acid or ethanol with glacial acetic acid). Yields range from 60% to 90% depending on substituent complexity .

Biological Activity

Overview

2-(1-(3-(Trifluoromethyl)phenyl)ethylidene)hydrazinecarboxamide, with the chemical formula C10H10F3N3O and a molecular weight of 245.2 g/mol, is a synthetic organic compound notable for its hydrazinecarboxamide functional group and a trifluoromethyl-substituted phenyl moiety. This compound has garnered attention in medicinal chemistry, particularly for its potential applications in anticancer therapies due to its unique structural features that enhance biological activity and pharmacokinetic properties.

The trifluoromethyl group attached to the phenyl ring significantly increases the lipophilicity of the compound, which may facilitate better membrane penetration and interaction with biological targets. The synthesis of this compound typically involves the reaction of 3-(trifluoromethyl)acetophenone with hydrazinecarboxamide under controlled conditions, often using solvents like ethanol or methanol at elevated temperatures to ensure complete conversion .

Research indicates that 2-(1-(3-(Trifluoromethyl)phenyl)ethylidene)hydrazinecarboxamide exhibits promising biological activities, particularly in inhibiting cancer cell proliferation. The compound interacts with various cancer targets, potentially inhibiting oncogenic pathways through mechanisms that involve binding to specific proteins associated with cancer signaling .

Binding Interactions

Molecular docking studies have shown that this compound forms stable complexes with proteins involved in critical signaling pathways. The interactions are primarily stabilized by hydrogen bonds and hydrophobic contacts with key amino acid residues, suggesting a strong affinity for these targets .

Biological Activity

Anticancer Properties

The primary focus of research on 2-(1-(3-(Trifluoromethyl)phenyl)ethylidene)hydrazinecarboxamide has been its anticancer activity. In vitro studies have demonstrated that the compound exhibits significant cytotoxic effects against various cancer cell lines, including:

- HeLa (cervical cancer)

- MCF7 (breast cancer)

- HepG2 (liver cancer)

The compound's efficacy is attributed to its ability to induce apoptosis and inhibit cell proliferation through multiple mechanisms .

Comparison with Similar Compounds

A comparative analysis of structurally similar compounds reveals that while many share the trifluoromethyl group, their biological activities can vary significantly based on additional functional groups. The following table summarizes key similarities and differences:

| Compound Name | Structure Features | Biological Activity | Unique Properties |

|---|---|---|---|

| 2-(1-(3-(Trifluoromethyl)phenyl)ethylidene)hydrazinecarboxamide | Trifluoromethyl group | Anticancer activity | High lipophilicity |

| Metaflumizone | Trifluoromethoxy group | Insecticidal properties | Used in crop protection |

| (E)-2-(1-(3-aminophenyl)ethylidene)hydrazinecarboxamide | Aminophenyl moiety | Anticancer activity | Different pharmacodynamics |

The distinct combination of functional groups in 2-(1-(3-(Trifluoromethyl)phenyl)ethylidene)hydrazinecarboxamide contributes to its unique biological profile compared to other compounds .

Case Studies and Research Findings

Several studies have focused on evaluating the biological activity of this compound:

- Cytotoxicity Studies : A study involving various cancer cell lines indicated that 2-(1-(3-(Trifluoromethyl)phenyl)ethylidene)hydrazinecarboxamide exhibited IC50 values in the micromolar range, demonstrating significant cytotoxic effects compared to control groups .

- Mechanistic Studies : Further investigations into the mechanism revealed that the compound could inhibit specific enzymes involved in cancer progression, which may enhance its therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.